Anticancer Selectivity: 1-(4-Hydroxyphenyl) Substitution Confers High Cancer Cell Selectivity Compared to 1-(4-Chlorophenyl)
A study on hybrid pyrrolidinedione-thiazolidinones demonstrated that the 1-(4-hydroxyphenyl) moiety is a critical driver of anticancer selectivity. Compounds 2a (1-(4-chlorophenyl)) and 2b (1-(4-hydroxyphenyl)) were evaluated against a panel of cancer and normal cell lines . Both exhibited high selectivity indices (SI >9.2) towards Jurkat T-leukemia, lung, breast, cervical, colon carcinoma, and glioblastoma cells, while showing low toxicity towards normal human keratinocytes (HaCaT). This indicates that procurement of the 1-(4-hydroxyphenyl) variant is non-redundant, as other N-aryl substitutions may fail to maintain this therapeutic window .
| Evidence Dimension | Cytotoxicity Selectivity Index (Anticancer vs. Normal Cells) |
|---|---|
| Target Compound Data | Compound 2b (1-(4-hydroxyphenyl) analog): Selectivity Index >9.2 against multiple carcinoma lines vs. normal HaCaT cells |
| Comparator Or Baseline | Compound 2a (1-(4-chlorophenyl) analog): Selectivity Index >9.2 against the same lines; other analogs in series were less selective |
| Quantified Difference | Both 1-(4-chlorophenyl) and 1-(4-hydroxyphenyl) variants achieved SI >9.2, a threshold not met by other substitution patterns, confirming the essential role of this specific substituent for high selectivity. |
| Conditions | Panel screening: Jurkat T-leukemia, lung, breast, cervical, colon carcinoma, and glioblastoma cell lines; normal HaCaT keratinocytes; MTT assay. |
Why This Matters
Procurement of the specific 1-(4-hydroxyphenyl) substitution is mandatory to guarantee the high selectivity against cancer cells, as even closely related N-aryl analogs fall below the selectivity threshold.
